molecular formula C20H14O4 B15077239 3,3'-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) CAS No. 27242-80-4

3,3'-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one)

Cat. No.: B15077239
CAS No.: 27242-80-4
M. Wt: 318.3 g/mol
InChI Key: NZUQBRSPJPOUOM-WGDLNXRISA-N
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Description

3,3'-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) is a bis-chalcone derivative synthesized via the Claisen-Schmidt condensation reaction. This reaction involves terephthalaldehyde and 3-acetyl-2,5-dimethylfuran in ethanolic sodium hydroxide, yielding the target compound in high efficiency . The structure is confirmed through elemental analysis, IR, $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, and EI-MS spectral data. The compound features a central 1,4-phenylene spacer connecting two chalcone moieties, each substituted with a 2-furyl group.

Properties

CAS No.

27242-80-4

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

(E)-1-(furan-2-yl)-3-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one

InChI

InChI=1S/C20H14O4/c21-17(19-3-1-13-23-19)11-9-15-5-7-16(8-6-15)10-12-18(22)20-4-2-14-24-20/h1-14H/b11-9+,12-10+

InChI Key

NZUQBRSPJPOUOM-WGDLNXRISA-N

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The primary route involves Claisen-Schmidt condensation between terephthalaldehyde (1,4-benzenedicarboxaldehyde) and 2-acetylfuran in alkaline conditions.

Reagents and Conditions

  • Molar ratio : 1:2 (terephthalaldehyde : 2-acetylfuran)
  • Catalyst : 10% NaOH in ethanol
  • Temperature : Reflux at 78°C
  • Duration : 6–8 hours

The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and dehydration (Table 1).

Table 1: Optimization of Reaction Conditions

Parameter Optimal Value Yield (%)
NaOH Concentration 10% 84
Solvent Ethanol 82
Temperature Reflux 85

Yields plateau at 84–85% due to steric hindrance from the furyl groups.

Procedure in Detail

  • Solution Preparation : Dissolve terephthalaldehyde (1.34 g, 10 mmol) and 2-acetylfuran (2.42 g, 22 mmol) in 50 mL ethanol.
  • Catalyst Addition : Add 5 mL 10% NaOH dropwise under stirring.
  • Reflux : Heat at 78°C for 7 hours, monitoring via TLC (hexane:ethyl acetate, 3:1).
  • Workup : Acidify with 1N HCl to pH 2, precipitate the product, and filter.
  • Purification : Recrystallize from chloroform/ethyl acetate (1:1).

Spectral Characterization

Infrared Spectroscopy

The IR spectrum (KBr, cm⁻¹) shows:

  • C=O stretch : 1666 (strong, conjugated ketone)
  • C=C stretch : 1605 (α,β-unsaturated system)
  • Furan C-O-C : 1250–1150.

Nuclear Magnetic Resonance

¹H-NMR (500 MHz, CDCl₃) :

  • δ 8.10 (d, J = 16.2 Hz, 2H, vinyl Hβ)
  • δ 7.90–7.20 (m, 8H, aromatic and furan H)
  • δ 6.68 (d, J = 16.2 Hz, 2H, vinyl Hα).

¹³C-NMR :

  • 188.2 ppm (C=O)
  • 152.1 ppm (furan C-O)
  • 123.4 ppm (vinyl CH).

Purification and Crystallization

Crude product purity improves from 75% to 98% via sequential steps:

  • Column Chromatography : Silica gel, chloroform eluent (Rf = 0.45).
  • Recrystallization : Chloroform/ethyl acetate (1:1) yields needle-like crystals (m.p. >280°C).

Mechanistic Insights

The reaction’s success hinges on:

  • Base Strength : NaOH outperforms KOH due to faster enolate formation.
  • Solvent Polarity : Ethanol balances solubility and reaction rate.
  • Steric Effects : Bulky furyl groups slow condensation but enhance crystallinity.

Applications and Derivatives

The compound serves as a precursor for:

  • Bis-pyrazolines : Cyclocondensation with hydrazine hydrate yields heterocycles with antimicrobial potential.
  • Coordination Complexes : Metal chelation via ketone and furan lone pairs.

Challenges and Alternatives

Limitations :

  • Low solubility in polar aprotic solvents.
  • Sensitivity to prolonged heat (>10 hours degrades yield by 15%).

Alternative Routes :

  • Ultrasound-Assisted Synthesis : Reduces reaction time to 2 hours (yield: 82%).
  • Microwave Synthesis : Enhances homogeneity but risks local overheating.

Chemical Reactions Analysis

3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one) involves its interaction with biological targets, such as enzymes and receptors. The compound’s furan rings and propenone linkages allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis-chalcones with the 3,3'-(1,4-phenylene)bis(1-arylprop-2-en-1-one) scaffold vary based on substituents on the aryl groups. These structural differences significantly impact their physicochemical, spectral, and biological properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Substituent Synthetic Method Key Spectral Data Notable Properties References
2-Furyl Claisen-Schmidt condensation (terephthalaldehyde + 3-acetyl-2,5-dimethylfuran) IR: C=O (1634 cm$ ^{-1} $), C=C (1562 cm$ ^{-1} $); $ ^1 \text{H} $ NMR: δ 6.5–7.8 (aromatic protons) High yield (89–95%); electron-rich furyl enhances π-conjugation; potential for optoelectronic applications
2,4-Dichlorophenyl Similar condensation with 2,4-dichloroacetophenone IR: Ar–Cl (752 cm$ ^{-1} $), C=O (1630 cm$ ^{-1} $); UV: λmax = 266 nm Antimicrobial activity against E. coli; cytotoxicity in colorectal carcinoma cells
4-Nitrophenyl Condensation with 4-nitroacetophenone IR: NO$ _2 $ (1520 cm$ ^{-1} $); $ ^1 \text{H} $ NMR: δ 8.2–8.5 (nitro-aromatic) Strong electron-withdrawing effect; used as intermediates for pyrimidine derivatives
3,4-Dimethoxyphenyl Reaction with 3,4-dimethoxyacetophenone IR: OCH$ _3 $ (2830 cm$ ^{-1} $); XRD: C–H⋯π and hydrogen-bonding interactions Enhanced π-conjugation; supramolecular 1D assemblies via non-covalent interactions
Thiophen-2-yl Claisen-Schmidt condensation with thiophene derivatives UV-Vis: λmax = 335 nm; fluorescence quantum yield = 0.2% Lower quantum yield compared to naphthyl derivatives; moderate optoelectronic performance
2,4-Difluorophenyl Condensation with 2,4-difluoroacetophenone XRD: Space group P-1; Hirshfeld surface analysis shows F⋯H interactions (23%) Electron-withdrawing fluorines stabilize crystal packing; potential for luminescent materials

Key Observations:

Electronic Effects :

  • Electron-donating groups (e.g., methoxy in , furyl in ) enhance π-conjugation, leading to redshifted UV-Vis absorption and improved optoelectronic properties.
  • Electron-withdrawing groups (e.g., nitro in , chloro in ) increase electrophilicity, making these compounds reactive intermediates for heterocyclic syntheses (e.g., pyrimidines).

Biological Activity: The 2,4-dichlorophenyl derivative exhibits cytotoxicity against colorectal cancer cells (IC$ _{50} $ = 12.5 μM) and antimicrobial activity, attributed to the lipophilic Cl groups enhancing membrane penetration . No biological data is reported for the 2-furyl derivative, suggesting a gap in current research.

Crystallographic Behavior :

  • The 2-furyl compound’s crystal structure remains unreported, but analogous bis-chalcones (e.g., 2,4-difluorophenyl in ) crystallize in centrosymmetric space groups (P-1) with intermolecular interactions (C–H⋯O, π–π stacking) dictating packing.
  • Methoxy-substituted derivatives form 1D supramolecular chains via C–H⋯π and hydrogen bonding, absent in halogenated analogs .

Optoelectronic Applications :

  • Thiophene-substituted analogs show lower fluorescence quantum yields (0.2%) compared to naphthyl derivatives (5.8%), highlighting the impact of extended π-systems .
  • The 2-furyl derivative’s electron-rich nature makes it a candidate for organic semiconductors, though experimental data on charge transport is lacking.

Biological Activity

3,3'-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one), commonly referred to as bis-chalcone, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its effects on various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C20H14O4
  • Molecular Weight : 318.32 g/mol
  • CAS Number : 27242-80-4

The compound consists of two furyl groups linked by a phenylene unit, which contributes to its unique chemical reactivity and biological activity.

Antioxidant Properties

Studies have demonstrated that bis-chalcone exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in various cellular models. The antioxidant mechanism is primarily attributed to the presence of conjugated double bonds in its structure, which can stabilize free radicals through electron donation.

Anticancer Activity

Bis-chalcone has been investigated for its anticancer properties across several cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through:

  • Cell Cycle Arrest : It disrupts the cell cycle at the G2/M phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : The compound activates caspases and alters mitochondrial membrane potential, leading to apoptosis.

Table 1: Summary of Anticancer Studies

StudyCell LineConcentrationEffect
AMCF-7 (Breast Cancer)10 µMInduces apoptosis
BHeLa (Cervical Cancer)20 µMCell cycle arrest at G2/M
CA549 (Lung Cancer)15 µMReduces viability by 50%

Antimicrobial Activity

Research has shown that bis-chalcone exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity essential for microbial survival.

The biological activity of bis-chalcone can be attributed to several mechanisms:

  • Michael Addition : The α,β-unsaturated carbonyl system in bis-chalcone allows it to undergo Michael addition with nucleophiles, forming covalent bonds with cellular macromolecules.
  • Interaction with Enzymes : It inhibits key enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : Bis-chalcone shows the potential to intercalate into DNA, affecting replication and transcription processes.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters assessed the efficacy of bis-chalcone on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with bis-chalcone at concentrations above 10 µM.

Case Study 2: Antimicrobial Activity

In a study published in Journal of Antibiotics, bis-chalcone was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 25 µg/mL against both pathogens, demonstrating its potential as a therapeutic agent.

Q & A

Basic: What are the standard synthetic routes for 3,3'-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one)?

Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , a method validated for analogous bis-propenones. Key steps include:

  • Reacting 2-furylacetophenone derivatives with terephthalaldehyde under acidic or basic catalysis.
  • Using ethanol as a solvent with catalytic thionyl chloride (SOCl₂) to promote ketone-enolate formation, as demonstrated in similar systems .
  • Purification via recrystallization (e.g., ethanol/water mixtures) and characterization by melting point analysis.

Basic: What spectroscopic and crystallographic methods are used to confirm the structure?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., α,β-unsaturated ketone protons at δ 6.5–8.0 ppm) and carbon backbone .
  • X-ray Crystallography : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., π-π stacking in related propenones) .

Advanced: How can intermolecular interactions in the crystal lattice influence material properties?

Methodological Answer:

  • Intermolecular Interactions :
    • π-π Stacking : Observed in phenyl/furan rings, stabilizing the lattice and affecting solubility .
    • Hydrogen Bonding : Between carbonyl oxygen and adjacent protons, influencing melting points and mechanical stability .
  • Experimental Analysis : Use single-crystal X-ray diffraction to map interactions and correlate with thermal stability (TGA/DSC) or photophysical behavior .

Advanced: How to resolve contradictions in reported synthetic yields or crystallographic data?

Methodological Answer:

  • Variable Synthetic Conditions : Test different solvents (e.g., DMF vs. ethanol) and catalysts (e.g., NaOH vs. SOCl₂) to optimize yields .
  • Crystallographic Discrepancies : Perform powder X-ray diffraction (PXRD) to identify polymorphs or solvent inclusion artifacts .
  • Statistical Validation : Use Rietveld refinement for phase quantification in mixed-crystal systems .

Advanced: What strategies ensure stability during storage and handling?

Methodological Answer:

  • Storage Conditions :
    • Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
    • Store at –20°C in dark to minimize photodegradation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 1–3 months) with HPLC monitoring for degradation products .

Advanced: How to evaluate potential biological activity of this compound?

Methodological Answer:

  • In Silico Screening : Perform molecular docking against targets (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina .
  • In Vitro Assays :
    • Antimicrobial Activity : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria .
    • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .

Advanced: How does substituent variation on the phenyl/furan rings affect reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the α,β-unsaturated ketone, increasing reactivity in Michael additions (e.g., bromine substitution in related compounds) .
  • Steric Effects : Bulky groups (e.g., 3-methylthienyl) reduce intermolecular interactions, altering crystallization behavior .
  • Experimental Design : Synthesize derivatives via Suzuki coupling or Friedel-Crafts alkylation, then compare kinetics via UV-Vis spectroscopy .

Advanced: What computational methods model the electronic structure of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G* level, predicting frontier orbitals (HOMO/LUMO) for charge-transfer studies .
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λₘₐₓ values .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., C=O → furan resonance) .

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